Cas no 240122-30-9 (Griffithazanone A)

Griffithazanone A 化学的及び物理的性質
名前と識別子
-
- Benzo[g]quinoline-2,5,10(1H)-trione, 3,4-dihydro-3-hydroxy-4-methyl-, (3R,4R)-
- Griffithazanone A
- Benzo[g]quinoline-2,5,10(1H)-trione, 3,4-dihydro-3-hydroxy-4-methyl-, (3R,4R)-
- Benzo[g]quinoline-2,5,10(1H)-trione, 3,4-dihydro-3-hydroxy-4-methyl-,(3R,4R)-
- (3R,4R)-3,4-Dihydro-3-hydroxy-4-methylbenzo[g]quinoline-2,5,10(1H)-trione
- AKOS040763107
- FS-9469
- 240122-30-9
- (3R,4R)-3-hydroxy-4-methyl-3,4-dihydro-1H-benzo[g]quinoline-2,5,10-trione
- AKOS032948920
- [ "" ]
-
- インチ: InChI=1S/C14H11NO4/c1-6-9-10(15-14(19)11(6)16)13(18)8-5-3-2-4-7(8)12(9)17/h2-6,11,16H,1H3,(H,15,19)
- InChIKey: SZPJSZDUSLSXDF-UHFFFAOYSA-N
- ほほえんだ: CC1C(C(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O)O
計算された属性
- せいみつぶんしりょう: 257.06880783g/mol
- どういたいしつりょう: 257.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 0
- 複雑さ: 508
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 83.5Ų
じっけんとくせい
- 色と性状: Yellow powder
Griffithazanone A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6033-1 mL * 10 mM (in DMSO) |
Griffithazanone A |
240122-30-9 | 1 mL * 10 mM (in DMSO) |
2023-09-07 | |||
TargetMol Chemicals | TN6033-5mg |
Griffithazanone A |
240122-30-9 | 5mg |
¥ 17768 | 2024-07-20 | ||
A2B Chem LLC | AF65868-2mg |
Griffithazanone A |
240122-30-9 | >96% | 2mg |
$1424.00 | 2023-12-31 | |
A2B Chem LLC | AF65868-5mg |
Griffithazanone A |
240122-30-9 | 5mg |
$702.00 | 2024-04-20 | ||
TargetMol Chemicals | TN6033-5 mg |
Griffithazanone A |
240122-30-9 | 98% | 5mg |
¥ 17,768 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G44030-5mg |
Griffithazanone A |
240122-30-9 | ,HPLC≥96.5% | 5mg |
¥5600.0 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6033-5 mg |
Griffithazanone A |
240122-30-9 | 5mg |
¥5365.00 | 2022-02-28 |
Griffithazanone A 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
6. Back matter
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
Griffithazanone Aに関する追加情報
Comprehensive Analysis of Griffithazanone A (CAS No. 240122-30-9): Properties, Applications, and Research Insights
Griffithazanone A (CAS No. 240122-30-9) is a naturally occurring bioactive compound that has garnered significant attention in recent years due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of azaphilone alkaloids, which are known for their diverse biological activities. Researchers have identified Griffithazanone A as a promising candidate for drug discovery, particularly in the fields of anti-inflammatory and antioxidant therapies. Its molecular formula and structural characteristics make it a subject of intense study in both academic and industrial settings.
The isolation of Griffithazanone A was first reported from the endophytic fungi associated with medicinal plants, highlighting its ecological significance. The compound's name, Griffithazanone A, is derived from the genus of the host plant and its distinct azanone core structure. With the growing interest in natural product chemistry and bioprospecting, this compound has become a focal point for scientists exploring novel bioactive molecules. Its CAS No. 240122-30-9 serves as a unique identifier in chemical databases, facilitating research and regulatory compliance.
One of the most compelling aspects of Griffithazanone A is its potential role in neuroprotection. Recent studies suggest that the compound may exhibit neuroprotective effects by modulating oxidative stress pathways, a topic of high relevance given the rising global prevalence of neurodegenerative diseases. This aligns with current trends in precision medicine and the search for natural alternatives to synthetic drugs. Additionally, its low toxicity profile in preliminary studies makes it an attractive candidate for further development.
In the context of drug discovery, Griffithazanone A has shown inhibitory activity against certain enzymatic targets involved in chronic diseases. For instance, its interaction with cyclooxygenase-2 (COX-2) has been investigated, linking it to potential anti-arthritic applications. This is particularly timely, as the demand for safer anti-inflammatory agents continues to grow amid concerns about the side effects of conventional NSAIDs. The compound's multi-targeted mechanism further enhances its appeal as a lead compound for pharmaceutical development.
From a synthetic chemistry perspective, the structural complexity of Griffithazanone A presents both challenges and opportunities. Researchers are exploring total synthesis routes to enable large-scale production, while also investigating biotechnological approaches such as fermentation optimization. The compound's chiral centers and functional groups are critical to its bioactivity, making stereoselective synthesis a key area of focus. These efforts are supported by advancements in analytical techniques like NMR and LC-MS, which are essential for characterizing Griffithazanone A and its derivatives.
The ecological role of Griffithazanone A is another fascinating dimension. As a secondary metabolite produced by endophytic fungi, it may contribute to the host plant's defense mechanisms against pathogens. This has sparked interest in its potential as a biopesticide or plant growth promoter, aligning with the global shift toward sustainable agriculture. Such applications could address pressing challenges like pesticide resistance and soil health degradation, which are frequently searched topics in agricultural research.
In conclusion, Griffithazanone A (CAS No. 240122-30-9) represents a multifaceted compound with significant promise across multiple disciplines. Its bioactive properties, structural uniqueness, and ecological relevance make it a valuable subject for ongoing research. As scientific understanding of this compound deepens, its potential to contribute to healthcare, agriculture, and biotechnology will likely expand, offering innovative solutions to some of today's most pressing challenges.
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